XLogP3 Lipophilicity: 5,7-Dichloro Dihydrobenzofuran Occupies a Distinct Intermediate Range Between Unsubstituted Parent and Fully Aromatic 6,7-Dichloro Analog
The target compound (CAS 2070896-36-3) has a computed XLogP3 of 2.5, placing it in an intermediate lipophilicity range that is 1.3 log units above the unsubstituted 2,3-dihydrobenzofuran-3-acetic acid parent (CAS 76570-83-7, XLogP3 = 1.2) and 0.5 log units below the fully aromatic 6,7-dichlorobenzofuran-3-acetic acid analog (CAS 1511164-17-2, XLogP3 = 3.0) . This intermediate logP value is noteworthy because the GPR40 agonist optimization literature established that excessive lipophilicity in this scaffold class correlates with elevated caspase-3/7 toxicity in HepG2 hepatocytes, while low lipophilicity compromises target engagement [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Unsubstituted parent (CAS 76570-83-7): XLogP3 = 1.2; 6,7-Dichlorobenzofuran-3-acetic acid (CAS 1511164-17-2): XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = +1.3 vs. unsubstituted parent; ΔXLogP3 = −0.5 vs. fully aromatic 6,7-dichloro analog |
| Conditions | XLogP3 atom-additive computational method; values sourced from BOC Sciences vendor datasheets using PubChem-computed descriptors |
Why This Matters
For procurement decisions in lead optimization programs, the intermediate XLogP3 of 2.5 indicates this compound occupies a lipophilicity 'sweet spot' that balances membrane permeability with aqueous solubility — a profile that cannot be replicated by either the unsubstituted parent or the fully aromatic 6,7-dichloro congener.
- [1] Negoro N, Sasaki S, Mikami S, et al. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable GPR40/FFA1 agonist. J Med Chem. 2012;55(8):3960-3974. PMID: 22490067. View Source
